Polyglyceryl-2 Triisostearate
Overview
Description
Polyglyceryl-2 Triisostearate is a versatile ingredient commonly used in cosmetic formulations. It serves primarily as an emollient, surfactant, and emulsifier, making it a valuable component in various skincare and beauty products. As an emollient, it helps to soften and smooth the skin, providing a moisturizing effect that enhances the overall texture of the product. Its surfactant properties allow it to reduce surface tension, which aids in the mixing of oil and water, thus improving the stability and consistency of emulsions. This is particularly important in creams and lotions where a uniform texture is desired. Additionally, this compound is derived from glycerin and fatty acids, making it a more natural alternative to synthetic emulsifiers. Furthermore, its ability to enhance the spreadability of formulations ensures that products apply smoothly and evenly on the skin, this compound is an effective ingredient that not only improves the performance of cosmetic products but also aligns with the growing trend towards natural and eco-friendly formulations.
Preparation Methods
Industrial Production methods
Esterification Process
The industrial production of Polyglyceryl-2 Triisostearate typically involves an esterification reaction between diglycerin and isostearic acid. The reaction is carried out under specific conditions:
Temperature: The mixture is heated to around 230°C.
Pressure: The reaction may be conducted under controlled pressure conditions.
Reaction time: The process continues until the acid value drops below 1.5 mg KOH/g.
Large-scale Production Considerations
For industrial-scale production, the esterification process is scaled up while maintaining careful control over reaction parameters. The reaction is monitored closely to ensure product quality and consistency.
Quality Control Measures
Quality control is crucial in the production of this compound. Key parameters monitored include:
Acid value
Saponification value
Iodine value
Color and appearance[“]
Laboratory-Scale Synthesis Techniques
On a smaller scale, such as in laboratory settings, the synthesis of this compound follows similar principles to industrial production but with adjusted equipment and quantities.
Purification and Isolation
After synthesis, the product undergoes purification steps:
Removal of unreacted materials
Filtration techniques
Possible distillation processes[“]
Characterization and Analysis
Various analytical techniques are employed to characterize this compound:
Spectroscopic methods
Chromatographic techniques
Physical property measurements[“]
Sustainable Production Approaches
The cosmetic industry is increasingly focusing on sustainable production methods for ingredients like this compound. This includes:
Using renewable raw materials
Implementing energy-efficient processes
Applying green chemistry principles[“]
Quality Assurance and Standards
Quality assurance for this compound involves:
Adherence to industry specifications
Rigorous testing protocols
Compliance with regulatory standards[“]
Challenges in this compound Preparation
Some challenges in the production process include:
Controlling the degree of esterification
Ensuring consistent quality across batches
Managing production costs
Future Trends in Preparation methods
Future developments in the preparation of this compound may include:
Advanced catalytic processes
Improved purification techniques
More sustainable and eco-friendly production methods[“]
Chemical Reactions Analysis
Types of Chemical Reactions
Polyglyceryl-2 triisostearate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions. The main reactions involving this compound include:
Esterification: This is the primary reaction in the synthesis of this compound.
Hydrolysis: The reverse of esterification, which can occur under certain conditions.
Transesterification: Possible in the presence of other alcohols or esters.
Reaction Conditions and Parameters
The synthesis of this compound typically involves the following conditions:
Temperature: Around 230°C
Catalyst: Present to facilitate the esterification process
Reactants: Diglycerin and isostearic acid
Monitoring: The reaction is carefully controlled to ensure the acid value drops below 1.5 mg KOH/g
Analytical Techniques for Reaction Analysis
Several analytical techniques are employed to study the reactions and properties of this compound:
Spectroscopic methods:
Fourier Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (NMR)
Chromatographic techniques:
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Mass Spectrometry (MS)
Thermal analysis methods
These techniques help in identifying the compound, monitoring reaction progress, and assessing product purity.
Reaction Kinetics and Mechanisms
The esterification reaction to form this compound follows typical kinetics for such processes. The rate of reaction is influenced by temperature, catalyst concentration, and reactant ratios. The mechanism likely involves nucleophilic addition-elimination steps characteristic of ester formation.
Stability and Degradation
This compound is known for its stability[“]. It demonstrates:
Thermal stability: Resistant to high temperatures used in cosmetic formulations
Chemical stability: Does not readily decompose under normal conditions
Oxidative stability: Shows remarkable stability against oxidation[“]
Environmental Factors Affecting Reactions
The reactions and stability of this compound can be influenced by:
Moisture: May affect hydrolysis rates
Light exposure: Potential impact on long-term stability
Oxygen exposure: Could lead to oxidation over time
Storage conditions: Proper storage is crucial for maintaining product integrity
Future Perspectives in Chemical Reactions Analysis
Ongoing research in the chemical reactions analysis of this compound may focus on:
Developing more efficient synthesis methods
Exploring new applications based on its reaction properties
Improving analytical techniques for more precise characterization
Scientific Research Applications
Role in Cosmetic Science
In cosmetic science, Polyglyceryl-2 Triisostearate plays a crucial role due to its multifunctional properties:
Emulsifying properties: It helps create stable emulsions in cosmetic formulations[“].
Emollient function: The compound provides a smooth, soft feel to skin and hair products.
Stability enhancement: It improves the shelf life and consistency of cosmetic products.
These properties make this compound a popular ingredient in various skincare and makeup products, including moisturizers, foundations, and lipsticks[“].
Applications in Pharmaceutical Research
In pharmaceutical research, this compound has shown promise in several areas:
Topical formulations: It enhances the texture and stability of creams and ointments[“].
Skin hydration: The compound helps improve skin hydration and barrier function.
Penetration enhancement: It may aid in the delivery of active ingredients through the skin[“].
These properties make it a subject of interest in developing more effective topical medications and skincare treatments.
Food Industry Applications
In the food industry, this compound serves several purposes:
Food additive: It is used as an emulsifier in various food products[“].
Texture improvement: The compound can enhance the texture and mouthfeel of certain foods.
Stability: It helps maintain the stability of emulsions in food products.
Industrial Applications
Beyond cosmetics, pharmaceuticals, and food, this compound finds applications in various industrial processes:
Lubricant: Its properties make it useful in certain manufacturing processes.
Dispersant: It can help disperse particles in various industrial formulations.
Product formulation: The compound is used in the development of various industrial products[“].
Environmental Impact Studies
As environmental concerns grow, research into the environmental impact of this compound has become important:
Biodegradability: Studies suggest it is biodegradable, reducing environmental concerns[“].
Ecotoxicological assessments: Ongoing research is evaluating its impact on ecosystems.
Sustainable sourcing: Efforts are being made to ensure sustainable production of the compound.
Future Research Directions
Future research on this compound is likely to focus on:
Innovations in formulation science: Developing new applications in cosmetics and pharmaceuticals[“].
Potential new applications: Exploring its use in emerging industries and technologies.
Ongoing studies: Continuing to evaluate its long-term safety and efficacy in various applications.
Mechanism of Action
Chemical Structure and Composition
Polyglyceryl-2 Triisostearate has the molecular formula C60H116O8, indicating that it consists of a polyglycerol backbone esterified with three isostearic acid molecules. This structure includes functional groups that contribute to its properties as an emulsifier and emollient. The unique arrangement of these components allows this compound to effectively stabilize emulsions and enhance skin hydration.
Mechanism as an Emulsifier
As an emulsifier, this compound plays a critical role in stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Stabilization of Emulsions: It reduces the surface tension between oil and water phases, facilitating the formation of stable emulsions.
Micelle Formation: The compound can form micelles, which are aggregates that help solubilize oils in aqueous solutions, enhancing the delivery of active ingredients.
Liquid Crystal Formation: this compound can also promote the formation of liquid crystals, which contribute to the texture and stability of creams and lotions, providing a sensory experience that consumers appreciate.
These mechanisms are essential for creating products that maintain their integrity over time while delivering desired benefits to the skin[“].
Mechanism as an Emollient
This compound acts as an effective emollient, contributing to skin health in several ways:
Skin Barrier Enhancement: It helps strengthen the skin's natural barrier by filling gaps between skin cells, which can prevent moisture loss.
Moisture Retention: The compound has excellent moisture-retaining properties, allowing it to keep the skin hydrated for longer periods.
Filling Gaps: By filling in spaces between corneocytes (the outermost cells of the skin), it creates a smoother surface and improves the overall texture of the skin.
These actions make this compound particularly beneficial in formulations aimed at moisturizing and protecting the skin[“].
Interaction with Other Ingredients
This compound is compatible with a wide range of cosmetic ingredients, which enhances its utility in formulations:
Synergistic Effects: When used alongside other emulsifiers and surfactants, it can create synergistic effects that improve overall formulation stability.
Impact on Stability: Its ability to interact positively with various ingredients ensures that products remain stable throughout their shelf life.
Compatibility: The compound’s compatibility with both hydrophilic and lipophilic substances allows formulators to create diverse product types without compromising performance.
This versatility is one reason why this compound is favored in many cosmetic formulations[“].
Applications in Cosmetic Formulations
This compound is commonly found in various cosmetic products:
Creams and Lotions: Its emulsifying properties make it ideal for stabilizing creams and lotions, ensuring a smooth application.
Color Cosmetics: It can also be used in color cosmetics like foundations and lipsticks to improve texture and application.
Sensitive Skin Formulations: Due to its gentle nature, it is often included in products designed for sensitive skin, enhancing hydration without causing irritation.
These applications demonstrate the compound's versatility and effectiveness across different product categories.
Stability and Degradation Mechanisms
Understanding the stability of this compound in formulations is vital for ensuring product efficacy:
Factors Affecting Stability: Various factors such as temperature, pH, and exposure to light can impact the stability of formulations containing this ingredient.
Degradation Pathways: While generally stable, under certain conditions, this compound may undergo degradation, leading to changes in texture or efficacy.
Importance for Efficacy: Maintaining stability is essential for ensuring that products deliver their intended benefits throughout their shelf life.
Formulators must consider these factors when developing products containing this compound[“].
Future Research Directions
Future research on this compound may focus on several promising areas:
Innovations in Formulation Science: Ongoing studies may explore new methods to enhance its functionalities within various formulations.
Potential New Applications: Researchers are likely to investigate additional applications beyond cosmetics, potentially expanding its use into new markets.
Enhanced Functionalities: Continued exploration may reveal enhanced functionalities that could improve product performance or consumer experience.
These research directions hold great potential for advancing our understanding of this versatile compound[“].
Comparison with Similar Compounds
Comparison with Other Polyglyceryl Esters
Polyglyceryl-3 Diisostearate
Polyglyceryl-3 Diisostearate has a higher number of reported uses in cosmetic products compared to Polyglyceryl-2 Triisostearate. It is used in formulations requiring higher emulsifying power and stability[“].
Polyglyceryl-4 Isostearate
This compound has the second-highest number of reported uses among polyglyceryl esters in cosmetic products. It is primarily used in leave-on products[“].
Polyglyceryl-6 Polyricinoleate
This compound is used as an emulsifier in food products and has different regulatory considerations compared to cosmetic-grade polyglyceryl esters.
Comparison with Non-Polyglyceryl Emulsifiers
When compared to non-polyglyceryl emulsifiers like Cetyl PEG/PPG-10/1 Dimethicone, Glyceryl Stearate, and Sorbitan Stearate, this compound often offers better compatibility with natural and organic formulations due to its plant-derived nature.
Performance in Cosmetic Formulations
This compound is particularly effective in decorative cosmetics, where it enhances spreading and pigment distribution. It also contributes to the stability and texture of various cosmetic products[“].
Environmental and Sustainability Aspects
This compound is considered eco-friendly as it is vegetable-derived and biodegradable. This gives it an advantage over some synthetic emulsifiers in terms of environmental impact[“].
Regulatory Status and Approvals
The regulatory status of this compound and similar compounds can vary depending on the region and intended use. In the European Union, polyglycerol esters of fatty acids (E 475) are approved for use as food additives, subject to specific purity criteria[“].
Common Problem
What is the primary function of Polyglyceryl-2 Triisostearate in cosmetics?
It primarily functions as an emulsifier and emollient, helping stabilize formulations while providing hydration to the skin.
How does this compound enhance skin hydration?
It enhances hydration by filling gaps between skin cells and retaining moisture within the skin barrier.
Can this compound be used with all types of ingredients?
Yes, it exhibits compatibility with a wide range of cosmetic ingredients, making it versatile for formulators.
What are the benefits of using this compound in sensitive skin products?
Its gentle nature makes it suitable for sensitive skin formulations by improving hydration without irritation.
Are there any stability concerns with this compound in formulations?
While generally stable, factors such as temperature and pH can affect its stability; therefore, careful formulation is necessary to maintain efficacy.
How does this compound compare to other emulsifiers in terms of stability?
This compound offers excellent stability, particularly in water-in-oil emulsions and formulations with high salt levels.
What are the main differences between this compound and Polyglyceryl-3 Diisostearate?
The main differences lie in the number of glycerol units and their specific emulsifying properties. Polyglyceryl-3 Diisostearate is often used in formulations requiring higher emulsifying power.
Is this compound more eco-friendly than traditional emulsifiers?
Yes, it is considered more eco-friendly due to its vegetable-derived nature and biodegradability.
How does the performance of this compound differ in various cosmetic applications?
It performs particularly well in decorative cosmetics, enhancing pigment distribution and providing a non-tacky feel.
What are the regulatory considerations when choosing between this compound and similar compounds?
Regulatory considerations can vary by region and intended use. It's important to check specific regulations for cosmetic or food applications in the target market.
Properties
IUPAC Name |
[3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53-57,61H,7-52H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMXHRUFYLLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120486-24-0 | |
Record name | Polyglyceryl-2 triisostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120486240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYGLYCERYL-2 TRIISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DUY2D39A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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